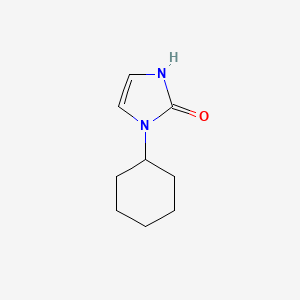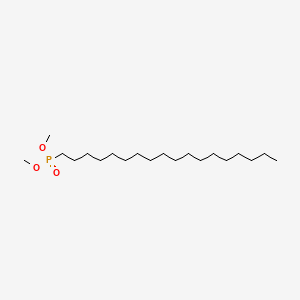
Dimethyl octadecylphosphonate
Übersicht
Beschreibung
Dimethyl octadecylphosphonate (DMOP) is an organic phosphate ester compound . It is a colorless to light yellow oily liquid with a strong pungent odor .
Synthesis Analysis
DMOP is generally prepared by reacting phosphoric acid and octadecyl dimethyl ester at a certain temperature . Other methods of synthesis involve the conjugate addition of hydrogen-phosphonates to different Michael acceptors .Molecular Structure Analysis
The molecular formula of DMOP is C20H43O3P . It contains total 66 bond(s); 23 non-H bond(s), 1 multiple bond(s), 19 rotatable bond(s), 1 double bond(s) and 1 phosphonate(s) (thio-) .Physical And Chemical Properties Analysis
DMOP has a high melting point and boiling point, with a certain degree of stability . It is insoluble in water, but soluble in many organic solvents such as ethanol, acetone and dimethylformamide . The molar mass of DMOP is 362.53 .Wissenschaftliche Forschungsanwendungen
Lubricant Additive
- Scientific Field : Material Engineering
- Application Summary : Dimethyl octadecylphosphonate, also known as DURAPHOS® 100, is used as an antiwear additive in oil and grease formulations . It is recommended for its high thermal and oxidative stability .
- Methods of Application : The compound is mixed into automotive gear and transmission fluids, as well as industrial lubricants .
- Results or Outcomes : The use of DURAPHOS® 100 results in enhanced performance of the lubricants due to its high thermal and oxidative stability .
Thermal Catalytic Decomposition
- Scientific Field : Chemical Engineering
- Application Summary : Dimethyl octadecylphosphonate is used as a simulant for sarin, a chemical warfare agent (CWA), in studies of thermal catalytic decomposition .
- Methods of Application : A catalyst composed of CuO-CeO2/γ-Al2O3 is prepared using an equal volume impregnation method . The performance of this catalyst in decomposing dimethyl octadecylphosphonate is then studied .
- Results or Outcomes : The CuO-CeO2/γ-Al2O3 catalyst with a CeO2 loading of 5% exhibited better thermal catalytic decomposition performance of dimethyl octadecylphosphonate . The catalyst provided protection against dimethyl octadecylphosphonate for 237 minutes at 350 °C .
Self-Assembled Monolayers (SAMs)
- Scientific Field : Physical Chemistry
- Application Summary : Octadecylphosphonic acid (ODPA), which can be derived from dimethyl octadecylphosphonate, is used to form self-assembled monolayers (SAMs) on hydroxylated α-Al2O3 (0001) surfaces .
- Methods of Application : The formation of these SAMs from 2-propanol solutions is studied in situ and in real time at the solid/liquid interface .
- Results or Outcomes : The study provides insights into the formation of SAMs, which have numerous applications in areas such as nanotechnology, materials science, and surface chemistry .
Safety And Hazards
DMOP has a certain irritation, contact with skin and eyes may cause irritation . During use, appropriate protective measures should be taken, such as wearing protective glasses, respirators, etc . During storage and transportation, avoid exposure to fire or high temperature to prevent fire or explosion accidents .
Zukünftige Richtungen
DMOP is mainly used as a soil additive, which can improve the nutrient utilization efficiency of crops and increase crop yields . It can reduce the loss of nitrogen fertilizer and environmental pollution by improving the utilization effect of nitrogen fertilizer in the soil . DMOP can also be used to improve the growth quality of horticultural crops and enhance the resistance of plants to stress . It is recommended for its high thermal and oxidative stability and is effective at low dosage in automotive gear, transmission fluids and in industrial lubricants .
Eigenschaften
IUPAC Name |
1-dimethoxyphosphoryloctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21,22-2)23-3/h4-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYLHOQPWCQAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067087 | |
| Record name | Dimethyl octadecylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphonic acid, P-octadecyl-, dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dimethyl octadecylphosphonate | |
CAS RN |
25371-54-4 | |
| Record name | Dimethyl octadecylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25371-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-octadecyl-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-octadecyl-, dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl octadecylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl octadecylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



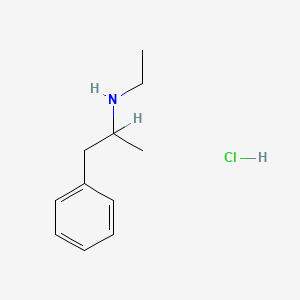
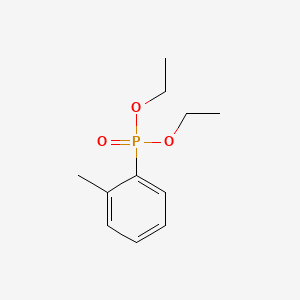
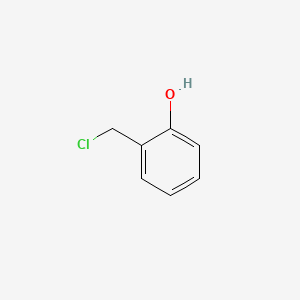
![11-Oxabicyclo[8.1.0]undecane](/img/structure/B1634178.png)
![4-[(4,5-Dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]-3-methylphenol](/img/structure/B1634179.png)
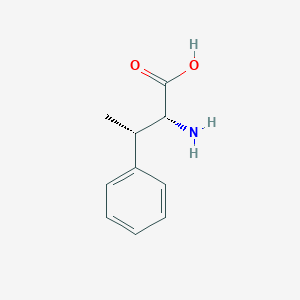

![5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1634188.png)

![1-(Thieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1634205.png)
